molecular formula C11H11F3N2O B7867500 4-amino-N-cyclopropyl-3-(trifluoromethyl)benzamide

4-amino-N-cyclopropyl-3-(trifluoromethyl)benzamide

Cat. No.: B7867500
M. Wt: 244.21 g/mol
InChI Key: ICGXOPWHRHNCNA-UHFFFAOYSA-N
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Description

4-amino-N-cyclopropyl-3-(trifluoromethyl)benzamide is an organic compound characterized by the presence of an amino group, a cyclopropyl group, and a trifluoromethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-cyclopropyl-3-(trifluoromethyl)benzamide typically involves multiple steps:

    Starting Material Preparation: The synthesis begins with the preparation of 3-(trifluoromethyl)benzoic acid.

    Amidation: The benzoic acid derivative undergoes amidation with cyclopropylamine to form N-cyclopropyl-3-(trifluoromethyl)benzamide.

    Nitration and Reduction: The benzamide is then nitrated to introduce the amino group, followed by reduction to convert the nitro group to an amino group, yielding the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-cyclopropyl-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) are used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-amino-N-cyclopropyl-3-(trifluoromethyl)benzamide is used as a building block for synthesizing more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates.

Medicine

Medicinally, derivatives of this compound are investigated for their potential therapeutic effects, including anti-inflammatory and anticancer activities. The presence of the trifluoromethyl group often improves the pharmacokinetic properties of these derivatives.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique properties.

Mechanism of Action

The mechanism of action of 4-amino-N-cyclopropyl-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to proteins and enzymes, potentially inhibiting their activity. This interaction can modulate various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-cyclopropyl-3-(trifluoromethyl)benzoic acid
  • 4-amino-N-cyclopropyl-3-(trifluoromethyl)benzylamine
  • 4-amino-N-cyclopropyl-3-(trifluoromethyl)benzyl alcohol

Uniqueness

Compared to similar compounds, 4-amino-N-cyclopropyl-3-(trifluoromethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and bioactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-amino-N-cyclopropyl-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O/c12-11(13,14)8-5-6(1-4-9(8)15)10(17)16-7-2-3-7/h1,4-5,7H,2-3,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGXOPWHRHNCNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=C(C=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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